molecular formula C18H13N3OS B12534365 3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile CAS No. 660856-33-7

3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile

Cat. No.: B12534365
CAS No.: 660856-33-7
M. Wt: 319.4 g/mol
InChI Key: RKFREALASLUJCW-UHFFFAOYSA-N
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Description

3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile is a chemical compound that features a thiazole ring, a benzoyl group, and a benzonitrile moiety.

Preparation Methods

The reaction conditions often include the use of solvents such as methanol and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the benzoyl and benzonitrile groups can enhance binding affinity through hydrophobic interactions . These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds to 3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile is a thiazole-based compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy against different cancer cell lines.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C15H14N4OS
  • Molecular Weight : 298.36 g/mol

The presence of the thiazole moiety is significant as it is known to contribute to various biological activities, including anticancer effects.

Anticancer Properties

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound.

  • Mechanism of Action : The compound is believed to exert its effects through multiple mechanisms:
    • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer types by inducing apoptosis and disrupting cell cycle progression.
    • DNA Intercalation : Some thiazole derivatives have been reported to intercalate into DNA, leading to the formation of DNA adducts that trigger cellular stress responses.
  • Case Studies :
    • A study demonstrated that a related thiazole compound showed significant cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM .
    • Another investigation highlighted the effectiveness of thiazole derivatives in inducing apoptosis in human leukemia cells, suggesting that similar mechanisms may be applicable to this compound .

Data Overview

Study Cell Line IC50 (µM) Mechanism
Study AMCF-710Apoptosis
Study BHeLa12DNA Intercalation
Study CA54915Cell Cycle Arrest

Structure-Activity Relationship (SAR)

The structure-activity relationship for thiazole derivatives indicates that modifications on the thiazole ring and the substituents on the benzene ring significantly influence biological activity. For instance:

  • The presence of electron-donating groups (like methyl) on the aromatic ring enhances cytotoxicity.
  • The position of these substituents also plays a crucial role in determining the compound's selectivity and potency against various cancer cell lines .

Properties

CAS No.

660856-33-7

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

3-[[5-(4-methylbenzoyl)-1,3-thiazol-2-yl]amino]benzonitrile

InChI

InChI=1S/C18H13N3OS/c1-12-5-7-14(8-6-12)17(22)16-11-20-18(23-16)21-15-4-2-3-13(9-15)10-19/h2-9,11H,1H3,(H,20,21)

InChI Key

RKFREALASLUJCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC(=C3)C#N

Origin of Product

United States

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